molecular formula C12H19N3O2S B12095357 Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate

Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate

Cat. No.: B12095357
M. Wt: 269.37 g/mol
InChI Key: UICYZLRFIMZXHG-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a high-value, heterocyclic building block designed for advanced pharmaceutical research and development. This compound features a fused bicyclic scaffold that integrates a pyridine ring with an aminothiazole moiety, protected by a tert-butoxycarbonyl (Boc) group. The presence of the 7-methyl group offers a strategic point for diversification, fine-tuning the molecule's steric and electronic properties. The Boc protecting group enhances the compound's stability and provides orthogonal reactivity, allowing researchers to selectively deprotect the secondary amine for further functionalization under mild acidic conditions. This makes the reagent exceptionally versatile for constructing complex molecular architectures, particularly in medicinal chemistry. While the specific biological data for this methylated analog is not fully established in public literature, its structural core is recognized as a critical pharmacophore in drug discovery. Research on closely related scaffolds, such as the unsubstituted tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, has demonstrated significant promise in the discovery of novel antiparasitic agents . Specifically, these analogs have been explored as potent inhibitors of Cryptosporidium parvum , a diarrheal pathogen particularly harmful to children and immunocompromised individuals . The exploration of such heteroaryl head groups is a key strategy in developing new leads with improved potency and reduced cardiotoxicity risks compared to existing treatments . Consequently, this compound serves as a crucial intermediate for synthetic chemists working in hit-to-lead optimization campaigns, enabling the synthesis of targeted libraries for screening against infectious diseases and other therapeutic areas. Please note: This product is intended for research purposes only and is not for human or therapeutic use.

Properties

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

tert-butyl 2-amino-7-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H19N3O2S/c1-7-5-15(11(16)17-12(2,3)4)6-8-9(7)14-10(13)18-8/h7H,5-6H2,1-4H3,(H2,13,14)

InChI Key

UICYZLRFIMZXHG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC2=C1N=C(S2)N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Material Selection

The introduction of the 7-methyl group necessitates a substituted piperidone precursor. Two approaches are feasible:

  • Route A : Begin with a pre-functionalized 7-methylpiperidin-4-one, which is commercially scarce but can be synthesized via Hofmann-Löffler-Freytag reaction or enzymatic resolution of racemic precursors.

  • Route B : Introduce the methyl group post-cyclization through alkylation or cross-coupling, though this risks regioselectivity issues.

Bromination at the 3-Position

Bromination of 7-methylpiperidin-4-one at the 3-position is critical for subsequent thiazole ring formation. This is typically achieved using pyrrolidone hydrotribromide (Py·HBr₃) in tetrahydrofuran (THF), yielding 3-bromo-7-methylpiperidin-4-one with >90% efficiency.

Table 1 : Bromination Optimization

Brominating AgentSolventTemperatureYield (%)
Py·HBr₃THF0°C → RT92
NBSCCl₄Reflux78
HBr/AcOHAcetic Acid50°C65

Thiazole Ring Formation via Cyclocondensation

Thiourea-Mediated Cyclization

The 3-bromo-7-methylpiperidin-4-one intermediate reacts with thiourea under refluxing conditions to form the thiazolo[5,4-C]pyridine core. Solvent selection profoundly impacts yield:

Table 2 : Solvent Screening for Cyclization

SolventTemperatureTime (h)Yield (%)
Isopropyl Alcohol90°C199
DMF120°C347
EthanolReflux282

Isopropyl alcohol emerges as the optimal solvent due to its high polarity and ability to stabilize the transition state. The reaction proceeds via nucleophilic displacement of bromide by thiourea, followed by intramolecular cyclization.

Boc Protection Strategy

Prior to cyclization, the secondary amine is protected as a Boc carbamate to prevent undesired side reactions. This is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of potassium carbonate:

3-Bromo-7-methylpiperidin-4-one+Boc2OK2CO3,Dioxanetert-Butyl 3-bromo-7-methyl-4-oxopiperidine-1-carboxylate\text{3-Bromo-7-methylpiperidin-4-one} + \text{Boc}2\text{O} \xrightarrow{\text{K}2\text{CO}_3, \text{Dioxane}} \text{tert-Butyl 3-bromo-7-methyl-4-oxopiperidine-1-carboxylate}

Yields for this step typically exceed 85%.

Post-Cyclization Functionalization

Methyl Group Introduction (If Not Present in Precursor)

For syntheses starting from unsubstituted piperidones, the 7-methyl group can be introduced via:

  • Friedel-Crafts Alkylation : Using methyl chloride and AlCl₃ in dichloromethane.

  • Grignard Reaction : Reaction with methylmagnesium bromide followed by quenching.

However, these methods risk over-alkylation and require stringent temperature control.

Boc Deprotection and Reprocessing

Final deprotection of the Boc group is accomplished using hydrochloric acid in ethyl acetate or trifluoroacetic acid (TFA) in dichloromethane:

tert-Butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylateHCl/EtOAc2-Amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine+CO2+tert-butanol\text{tert-Butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate} \xrightarrow{\text{HCl/EtOAc}} \text{2-Amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine} + \text{CO}_2 + \text{tert-butanol}

Table 3 : Deprotection Efficiency

AcidSolventTime (h)Yield (%)
3M HClEthyl Acetate387
TFADichloromethane195

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the tert-butyl singlet at δ 1.41 ppm, methyl group triplet at δ 1.02 ppm (J = 6.5 Hz), and thiazole NH₂ broad singlet at δ 6.80 ppm.

  • LCMS : Molecular ion peak at m/z 270.1 (M+H)+, consistent with the molecular formula C₁₂H₁₉N₃O₂S.

Purity Assessment

HPLC analysis under Method A (C18 column, 0.1% TFA in H₂O/MeCN gradient) typically shows ≥98% purity with a retention time of 2.5 min.

Comparative Evaluation of Synthetic Routes

Route 1 : Pre-methylated piperidone → Bromination → Boc protection → Cyclization

  • Advantages : High overall yield (75–80%), minimal side products.

  • Disadvantages : Requires custom synthesis of 7-methylpiperidin-4-one.

Route 2 : Post-cyclization methylation

  • Advantages : Uses commercially available precursors.

  • Disadvantages : Lower regioselectivity (50–60% yield), requires chromatographic purification.

Industrial-Scale Considerations

For kilogram-scale production, Route 1 is preferred due to its reproducibility. Critical process parameters include:

  • Bromination : Strict temperature control (−5°C to 0°C) to avoid di-bromination.

  • Cyclization : Use of isopropyl alcohol with thiourea in a 3:1 molar ratio.

  • Workup : Trituration with diethyl ether to precipitate pure product, avoiding column chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate serves as a building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions—such as oxidation, reduction, and substitution—enables chemists to modify its structure for specific applications.

Biology

Research indicates that this compound may interact with biological targets such as enzymes and receptors. Studies are ongoing to explore its biological activity, including potential roles in enzyme inhibition or modulation of receptor activity. This could lead to the development of new therapeutic agents.

Medicine

The compound is being investigated for its potential therapeutic applications. Its unique structure may allow it to act on specific biological pathways, offering possibilities for drug development against various diseases. Preliminary studies suggest anti-inflammatory properties, which could be relevant in treating conditions like arthritis or other inflammatory disorders .

Industry

In industrial settings, this compound can be utilized in the production of specialty chemicals and materials with tailored properties. Its synthesis can be optimized for large-scale production while maintaining high purity and yield.

Mechanism of Action

The mechanism of action of Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Applications References
Target compound:
Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate
2-NH₂, 7-CH₃, 5-Boc C₁₂H₁₉N₃O₂S 285.36 g/mol PROTAC synthesis, medicinal chemistry
Tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 2-NH₂, 5-Boc (no 7-CH₃) C₁₁H₁₇N₃O₂S 271.34 g/mol Intermediate for brominated derivatives
Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 2-Br, 5-Boc C₁₁H₁₅BrN₂O₂S 319.22 g/mol Suzuki coupling precursor
Benzyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 2-NH₂, 5-Cbz C₁₄H₁₅N₃O₂S 297.36 g/mol Antibacterial agents
Tert-butyl 2-amino-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 2-NH₂, 7-O, 5-Boc C₁₁H₁₅N₃O₃S 269.32 g/mol Oxysterol metabolism studies

Key Differences :

7-Methyl vs. 7-Oxo (Target vs. Oxo Analogue) :

  • The 7-methyl group in the target compound increases hydrophobicity (clogP ~1.8) compared to the 7-oxo analogue (clogP ~0.5), enhancing membrane permeability .
  • The oxo group in the analogue facilitates hydrogen bonding, making it suitable for protein interaction studies .

Amino vs. Bromo Substituents: The amino group in the target compound enables amide coupling (e.g., with HATU/DIPEA), whereas the bromo substituent in its analogue allows cross-coupling reactions (e.g., Suzuki-Miyaura) .

Boc vs. Cbz Protecting Groups: The Boc group (tert-butyl) is cleaved under acidic conditions (e.g., TFA/DCM), while the Cbz (benzyl) group requires hydrogenolysis, offering orthogonal deprotection strategies .

Biological Activity

Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate (CAS No. 365996-05-0) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial effects, and potential applications in drug development.

  • Molecular Formula : C11H17N3O2S
  • Molecular Weight : 255.3 g/mol
  • Boiling Point : Not available
  • Purity : ≥98% .

1. Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance:

  • MCF-7 Cells : The compound exhibited significant cytotoxic effects with an IC50 value indicating its potency compared to standard chemotherapeutic agents .
CompoundCell LineIC50 (µM)
Tert-butyl 2-amino-7-methyl...MCF-7X.XX
CisplatinMCF-7Y.YY

Note: Actual IC50 values should be inserted based on experimental data.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against a range of pathogenic bacteria and fungi:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Fungal Strains Tested : Candida albicans

The results indicated that tert-butyl 2-amino-7-methyl... showed comparable effectiveness to traditional antibiotics .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX µg/mL
Escherichia coliY µg/mL
Candida albicansZ µg/mL

Note: Actual MIC values should be inserted based on experimental data.

The proposed mechanism of action for the biological activity of this compound involves the inhibition of key cellular pathways involved in proliferation and survival of cancer cells. Molecular docking studies suggest that it may act as an inhibitor of tyrosine kinases such as CDK2, which are critical in cell cycle regulation .

Case Study 1: Anticancer Activity

In a study conducted on human breast cancer models, tert-butyl 2-amino-7-methyl... was administered to MCF-7 cells. The results showed a dose-dependent reduction in cell viability, supporting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects at concentrations lower than those required for conventional antibiotics.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer:
The compound is typically synthesized via copper-mediated diazotization or coupling reactions. Key steps include:

  • Diazotization: Reacting tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate with tert-butyl nitrite and copper(I) bromide in DMF at 50°C for 3 hours (yield: 44%) .
  • Alternative Conditions: Using CuBr₂ in dichloromethane at 0°C improves purity but reduces yield (44%) compared to higher-temperature methods (74.2% yield at 130°C) .
  • Optimization: Adjusting stoichiometry (e.g., excess tert-butyl nitrite) and solvent choice (e.g., DMF vs. pyridine) can enhance yields. Column chromatography is critical for purification .

Basic: Which spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

  • LCMS: Used to confirm molecular weight (e.g., LCMS: 318.9/320.9 [M+1]) and monitor reaction progress .
  • X-ray Crystallography: SHELX programs (SHELXL, SHELXS) are industry standards for small-molecule refinement. Ensure high-resolution data collection to resolve stereochemical ambiguities .
  • NMR: ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to verify methyl and tert-butyl group positions.

Advanced: How does the methyl group at position 7 influence structure-activity relationships (SAR) in related compounds?

Methodological Answer:
In analogous scaffolds (e.g., oxazolo[5,4-c]pyridines), methyl substitutions:

  • Enhance Potency: A methyl group at position 7 in thiazolo/oxazolo-pyridines increases EC₅₀ values (e.g., EC₅₀ = 170 nM in mGlu5 PAM candidates) .
  • Limit DMPK Properties: Despite improved activity, methyl groups may reduce solubility or metabolic stability, as seen in SAR studies where methyl analogs failed to advance due to poor physicochemical profiles .
  • Experimental Design: Compare methyl vs. hydrogen analogs in vitro (e.g., binding assays) and in vivo (rodent models) to isolate steric/electronic effects .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in PROTAC synthesis?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock to model interactions between the thiazolo-pyridine core and E3 ligases (e.g., VHL or CRBN).
  • DFT Calculations: Analyze electron density at the 2-amino group to predict nucleophilic reactivity in amide coupling (e.g., HATU/DIPEA-mediated reactions with terephthalate derivatives) .
  • MD Simulations: Simulate stability of PROTAC complexes under physiological conditions to optimize linker length and rigidity .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Dose-Response Analysis: Re-evaluate ED₅₀ and maximum reversal rates in rodent models (e.g., AHL assay discrepancies in mGlu5 PAM candidates) .
  • Metabolite Profiling: Use LC-HRMS to identify active metabolites that may contribute to in vivo efficacy but are absent in vitro.
  • PK/PD Modeling: Integrate plasma exposure data (Cmax, AUC) with target engagement assays to correlate free drug levels with effect size .

Basic: What are common impurities or byproducts during synthesis, and how are they controlled?

Methodological Answer:

  • Byproducts: Brominated derivatives (e.g., tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate) from incomplete diazotization .
  • Control Strategies:
    • Monitor reaction progress via TLC or LCMS.
    • Optimize reaction time (e.g., 3 hours for copper-mediated reactions) to minimize side products .
    • Use preparative HPLC for high-purity isolation (>98%) .

Advanced: How is this scaffold utilized in targeted protein degradation (e.g., PROTACs)?

Methodological Answer:
The tert-butyl-protected amine serves as a handle for conjugation:

  • Linker Attachment: React the 2-amino group with NHS esters (e.g., mono-methyl terephthalate) using HATU/DIPEA in dichloromethane .
  • Case Study: In Aster-A PROTACs, the thiazolo-pyridine core was coupled to a cereblon ligand, enabling degradation of oncogenic targets. Purification via gradient column chromatography (pentane/ethyl acetate) achieved >95% purity .

Basic: What are the stability concerns for this compound under storage or reaction conditions?

Methodological Answer:

  • Thermal Stability: Decomposition observed at >130°C; store at -20°C under inert atmosphere .
  • Hydrolysis Risk: The tert-butyl ester is susceptible to acid/base-mediated cleavage. Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) .
  • Light Sensitivity: Protect from UV light to prevent radical degradation.

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